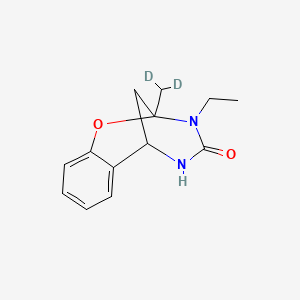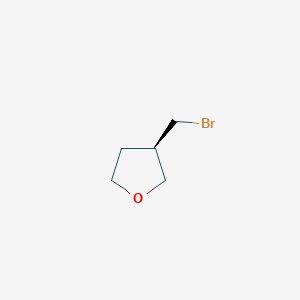![molecular formula C14H18N6O2 B2914993 3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-63-0](/img/structure/B2914993.png)
3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the [1,2,4]triazino[3,4-f]purine structure are part of a larger class of compounds known as purines, which are important in a variety of biological processes . They can be modified in various ways to produce a wide range of compounds with different properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as diazotization, coupling with other compounds, and cyclization . The exact method would depend on the specific substituents and the desired product .Molecular Structure Analysis
The molecular structure of these compounds typically includes a purine core with various substituents. The exact structure would depend on the specific substituents and their positions on the purine ring .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, depending on their specific structure and the conditions. For example, they might participate in further substitution reactions, or they could be involved in reactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. Factors that could influence these properties include the nature and position of the substituents, the overall size and shape of the molecule, and the presence of any functional groups .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The synthesis and structural analysis of derivatives similar to the requested compound have been a subject of research. For instance, the work by Simo et al. (2000) presents the synthesis of a series of derivatives with a [1,2,3]triazole ring, exploring cycloadditions to create various regioisomers. This study highlights the methodological advancements in accessing structurally complex derivatives for further pharmacological exploration (Simo, Rybár, & Alföldi, 2000).
Pharmacological Potentials
Research on derivatives closely related to the specified compound indicates a broad spectrum of biological activities. For example, Ashour et al. (2012) synthesized new triazino and triazolo[4,3-e]purine derivatives, demonstrating their anticancer, anti-HIV-1, and antimicrobial activities. This underscores the compound's utility in designing new therapeutic agents (Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012).
Material Science Applications
In the field of material science, the structural motifs similar to the compound of interest have been explored for the development of novel materials. Nanbedeh and Faghihi (2021) presented the synthesis and characterization of mesoporous polyurethane-nitrogen-doped carbon dot nanocomposites, highlighting the application of triazine derivatives in creating sensitive fluorescent sensors for metal ions. This research illustrates the compound's potential in developing advanced materials with specific sensing capabilities (Nanbedeh & Faghihi, 2021).
Mecanismo De Acción
Target of Action
The primary target of this compound is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This selective binding is crucial for its mode of action. The addition of Fe2+ has been shown to abolish the cytotoxicity of the compound .
Biochemical Pathways
The compound’s interaction with iron ions affects various biochemical pathways. Decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation . Therefore, iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .
Result of Action
The compound has shown strong antiproliferative activity in vitro against various cancer cells . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is characterized by its white crystalline solid appearance and is insoluble in water This could affect its distribution and absorption in the body
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,7,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-8(2)6-20-13-15-11-10(19(13)7-9(3)16-20)12(21)18(5)14(22)17(11)4/h1,6-7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHENRHAXIDSECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine](/img/structure/B2914910.png)
![(1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2914912.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2914916.png)
![N-Methyl-N-[2-oxo-2-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2914917.png)

![2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B2914923.png)
![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2914924.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2914926.png)
![7-(4-methylcyclohexyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2914927.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2914928.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2914930.png)
![Methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate](/img/structure/B2914931.png)
![3-Methoxy-N-methyl-N-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2914932.png)